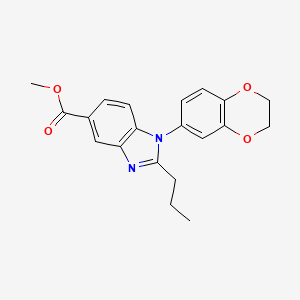

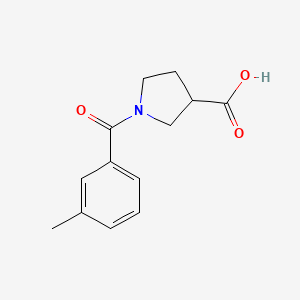

![molecular formula C12H23ClN2O B1464324 3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one CAS No. 1178290-72-6](/img/structure/B1464324.png)

3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one

Overview

Description

3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential biological and industrial applications. It is a part of a larger class of compounds known as piperazine derivatives, which are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of similar compounds involves a multi-step procedure. For instance, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA). The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of these compounds was confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data . For example, the 1H-NMR spectrum of a similar compound, 3-(4-(4-Fluorophenyl)piperazin-1-yl)-4-methylcinnoline, is as follows: δ: 2.64 (3H, s, CH3), 3.35 (4H, m, H2-3’+H2-5’), 3.56 (4H, m, H2-2’+H2-6’), 6.95–7.03 (3H, m, Ar), 7.63–7.66 (2H, m, Ar), 7.89–7.92 (1H, m, Ar), 8.36–8.40 (1H, m, Ar) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include intramolecular cyclization and direct interaction of hydrazonoyl chlorides with N-substituted piperazine .Physical And Chemical Properties Analysis

The molecular weight of 3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one is 246.78 g/mol. More detailed physical and chemical properties are not available in the retrieved papers.Scientific Research Applications

Design and Synthesis of Piperazine Derivatives

A novel series of piperazine derivatives exhibited significant antidepressant and antianxiety activities. The compounds were synthesized starting from 2-acetylfuran and were subjected to various chemical reactions including Claisen Schmidt condensation and Mannich's reaction. The antidepressant activities were investigated using Porsolt’s behavioral despair test and the antianxiety activity by the plus maze method, with notable reductions in immobility times and significant antianxiety activity (J. Kumar et al., 2017).

Analytical Applications in Stability Testing

Raman Spectroscopy and Gas Chromatography for Stability Tests

The stability of certain psychoactive substances, including MT-45 (a piperazine derivative), was analyzed using Raman spectroscopy and gas chromatography with flame ionization detection. The study aimed to understand the impact of storage time and temperature conditions on the stability of these substances, considering the health risks associated with their instability during long and improper storage (O. Frączak et al., 2020).

Therapeutic and Diagnostic Applications

Analogues of σ Receptor Ligand PB28 for Oncology

Analogues of PB28, a σ receptor ligand, were designed with reduced lipophilicity for potential use in oncology as therapeutic and/or diagnostic applications. The study involved modifying the chemical structure to achieve better pharmacokinetic profiles while retaining affinity to receptor subtypes, showcasing the potential for targeted cancer therapies (C. Abate et al., 2011).

Antitumor Activity

Piperazine-Based Amino Alcohols as Antitumor Agents

Piperazine derivatives were synthesized and tested for their influence on tumor DNA methylation processes. The compounds demonstrated notable effects, highlighting the potential of piperazine derivatives in antitumor strategies and as subjects for further pharmacological studies (N. Hakobyan et al., 2020).

Future Directions

The development of new analogs of bioactive heterocyclic compounds, such as 3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one, is a major challenge in synthetic organic and medicinal chemistry . Future research could focus on exploring the biological activities of these compounds and their potential applications in various fields.

properties

IUPAC Name |

3-chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23ClN2O/c1-11(2)4-6-14-7-9-15(10-8-14)12(16)3-5-13/h11H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCGHSAXHKITNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1CCN(CC1)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,5S)-1-(3-Chlorobenzyl)-5-isobutylpiperazinyl]methanol](/img/structure/B1464241.png)

![Ethyl 5-benzyl-6-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B1464242.png)

![{1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464245.png)

![3-[4-(4-Morpholinyl)benzylidene]-2,4-pentanedione](/img/structure/B1464247.png)

![Methyl (E)-4-[(2-amino-6-methyl-3-pyridinyl)oxy]-2-butenoate](/img/structure/B1464249.png)

![(8AS)-3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1464250.png)

![[(3-Chloro-4-methoxyphenyl)amino]carbonitrile](/img/structure/B1464253.png)

![3-{[4-(2-Phenylethoxy)benzoyl]amino}benzoic acid](/img/structure/B1464259.png)

![[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B1464263.png)